
Methyl-3-(p-Tolylsulfonyloxy)-2,2-dimethylpropanoat
Übersicht
Beschreibung
Precursor for PET tracer [18F]PIA
Wissenschaftliche Forschungsanwendungen
Synthese von spirocyclischen 3H-Pyrazolen
Diese Verbindung wird bei der Synthese von spirocyclischen 3H-Pyrazolen durch Reaktion mit 9-Diazofluoren verwendet. Der Prozess beinhaltet eine 1,3-dipolare Cycloaddition, die der Regel von Auwers folgt, was zur Bildung dieser spirocyclischen Verbindungen führt {svg_1}. Diese spirocyclischen 3H-Pyrazole haben aufgrund ihrer einzigartigen strukturellen Eigenschaften potenzielle Anwendungen in der Entwicklung von Pharmazeutika und Agrochemikalien.
Bildung von Sulfonyl-substituierten spirocyclischen Verbindungen
Beim Erhitzen in siedendem Toluol isomerisieren die spirocyclischen 3H-Pyrazole zu 5-R-Sulfonyl-3-phenylpyrazolo[1,5-f]phenanthridinen. Diese Umwandlung ist in der organischen Chemie bedeutsam für die Herstellung komplexer Molekülstrukturen, die in der Wirkstoffforschung und -synthese eingesetzt werden könnten {svg_2}.
Thermische und säurekatalysierte Umwandlungen
Die Verbindung ist an thermischen und säurekatalysierten Umwandlungen beteiligt, bei denen sie unter Bildung von 3a-Phenyl-2H-dibenzo[e,g]indazol-3(3aH)-on reagiert. Solche Umwandlungen sind in der heterocyclischen Chemie entscheidend, die das Rückgrat vieler Anwendungen in der medizinischen Chemie bildet {svg_3}.
Photolytische Umwandlungen
Die Photolyse von spirocyclischen 3H-Pyrazolen mit dieser Verbindung ergibt Gemische von Sulfonylcyclopropenen und 2H-Cyclopenta[j,k]fluorenen. Diese photolytischen Umwandlungen sind wichtig für die Untersuchung lichtinduzierter Reaktionen in organischen Verbindungen, die zur Entdeckung neuer photoaktiver Materialien führen können {svg_4}.
Synthese neuartiger Sulfonamidverbindungen
Methyl-3-(p-Tolylsulfonyloxy)-2,2-dimethylpropanoat kann zur Synthese neuartiger Sulfonamidverbindungen verwendet werden. Diese Verbindungen haben eine breite Palette von Anwendungen, darunter antibakterielle Mittel, Diuretika und Antiepileptika {svg_5}.
Rechnergestützte Studien und Kristallographie
Die Derivate der Verbindung sind Gegenstand rechnergestützter Studien und kristallographischer Analysen, um ihre strukturellen und elektronischen Eigenschaften zu verstehen. Diese Informationen sind entscheidend für die rationale Gestaltung von Molekülen mit gewünschten biologischen Aktivitäten {svg_6}.
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is often discussed in the context of bioactive compounds, such as drugs or pesticides . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide detailed safety and hazard information.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
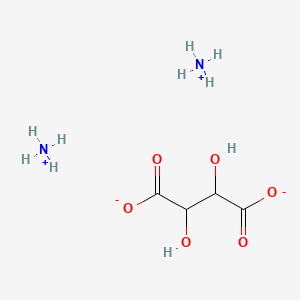
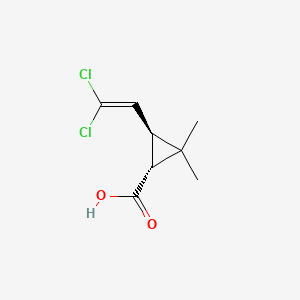
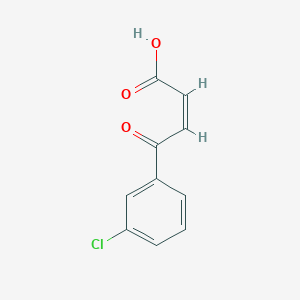
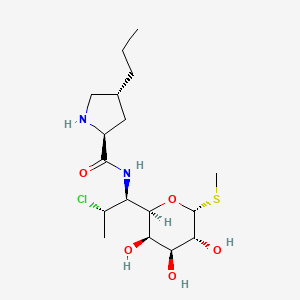
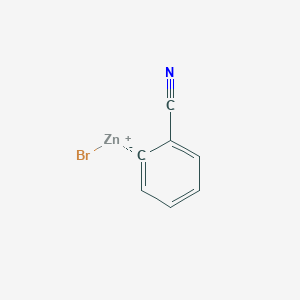
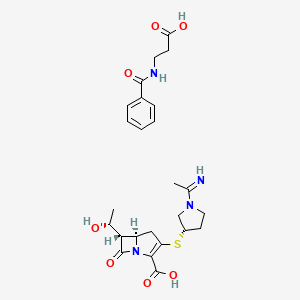
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

